N'-(thiophen-2-ylcarbonyl)-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-(1,3-BENZODIOXOL-5-YLCARBONYL)-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzodioxole moiety fused with a thiophene ring, connected via a carbonyl group to a carbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-BENZODIOXOL-5-YLCARBONYL)-2-THIOPHENECARBOHYDRAZIDE typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-BENZODIOXOL-5-YLCARBONYL)-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N’-(1,3-BENZODIOXOL-5-YLCARBONYL)-2-THIOPHENECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which N’-(1,3-BENZODIOXOL-5-YLCARBONYL)-2-THIOPHENECARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The benzodioxole and thiophene moieties may play a crucial role in binding to these targets, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-BENZODIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share the benzodioxole moiety and have shown anticancer activity.
BENZODIOXOLE DERIVATIVES: These compounds have been studied for their antioxidant and anticancer properties.
Uniqueness
N’-(1,3-BENZODIOXOL-5-YLCARBONYL)-2-THIOPHENECARBOHYDRAZIDE is unique due to its combination of benzodioxole and thiophene rings, which may confer distinct chemical reactivity and biological activity compared to other benzodioxole derivatives .
Properties
Molecular Formula |
C13H10N2O4S |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
N'-(thiophene-2-carbonyl)-1,3-benzodioxole-5-carbohydrazide |
InChI |
InChI=1S/C13H10N2O4S/c16-12(14-15-13(17)11-2-1-5-20-11)8-3-4-9-10(6-8)19-7-18-9/h1-6H,7H2,(H,14,16)(H,15,17) |
InChI Key |
SLYLTYZSHXVVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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